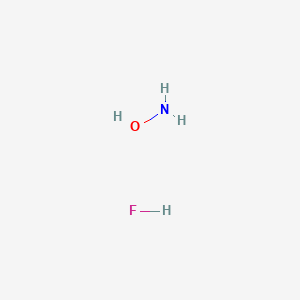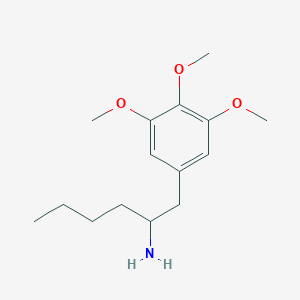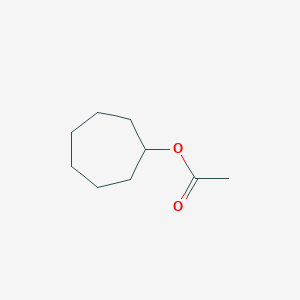
Cycloheptyl Acetate
Vue d'ensemble
Description
Cycloheptyl acetate is a chemical compound that is widely used in scientific research. It is an ester, which is a type of organic compound that is formed by the reaction between an alcohol and a carboxylic acid. Cycloheptyl acetate has a unique molecular structure that makes it an interesting compound to study.
Mécanisme D'action
The mechanism of action of cycloheptyl acetate is not well understood. However, it is believed that it acts as a modulator of the olfactory system, which is responsible for our sense of smell. It is thought to interact with specific receptors in the nose, which then send signals to the brain to produce a particular odor.
Effets Biochimiques Et Physiologiques
Cycloheptyl acetate has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that cycloheptyl acetate may have potential therapeutic applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cycloheptyl acetate in lab experiments is its relatively low toxicity. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that it has a relatively low boiling point, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for research on cycloheptyl acetate. One area of interest is its potential as a therapeutic agent for neurological disorders. Another area of interest is its use as a model compound for studying the chemical properties of esters. Additionally, further research is needed to better understand the mechanism of action of cycloheptyl acetate and its effects on the olfactory system.
Applications De Recherche Scientifique
Cycloheptyl acetate has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry, as well as a fragrance in the cosmetic industry. In addition, it has been used as a reagent in organic synthesis, particularly in the preparation of cyclic compounds. Cycloheptyl acetate has also been used as a model compound in studies of the chemical properties of esters.
Propriétés
Numéro CAS |
18631-70-4 |
|---|---|
Nom du produit |
Cycloheptyl Acetate |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cycloheptyl acetate |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Clé InChI |
WVTITOWTHWIEGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCC1 |
SMILES canonique |
CC(=O)OC1CCCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
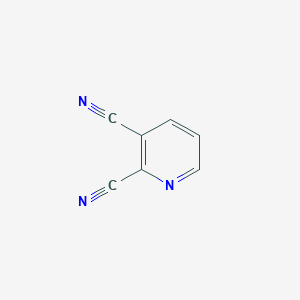
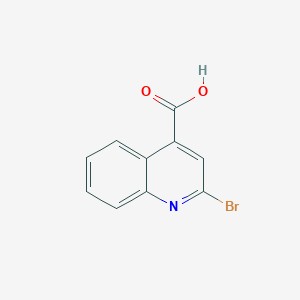
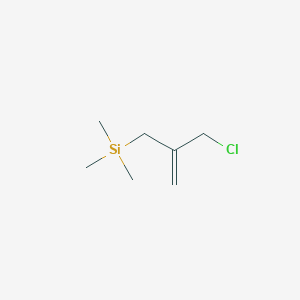
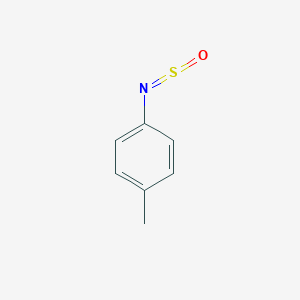
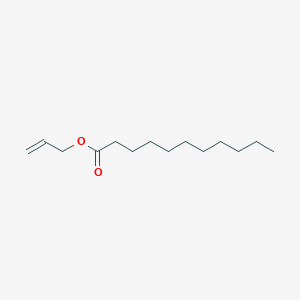
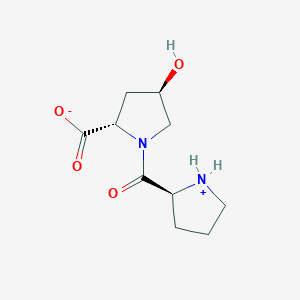
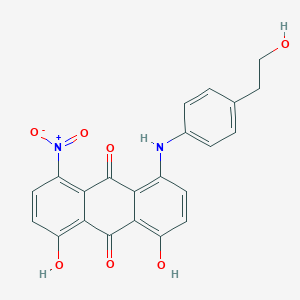
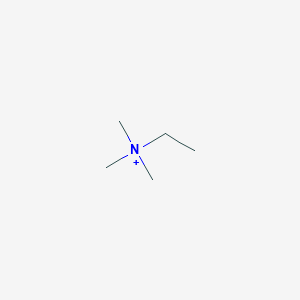
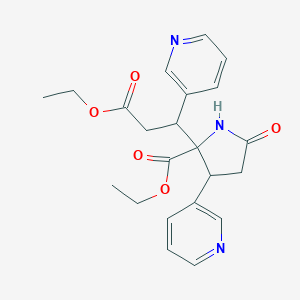
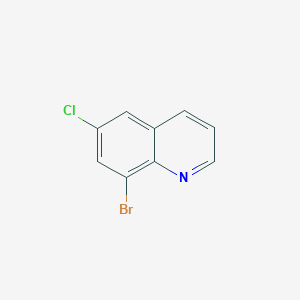
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
